molecular formula C20H16Cl2N2O2S B11589154 2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B11589154
M. Wt: 419.3 g/mol
InChI Key: AZLCFWXQPXOFSA-UHFFFAOYSA-N
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Description

2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate benzyl and dichlorophenyl precursors with a benzothiadiazine core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern and the presence of both benzyl and dichlorophenyl groups

Properties

Molecular Formula

C20H16Cl2N2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C20H16Cl2N2O2S/c21-16-11-10-15(12-17(16)22)20-23-18-8-4-5-9-19(18)27(25,26)24(20)13-14-6-2-1-3-7-14/h1-12,20,23H,13H2

InChI Key

AZLCFWXQPXOFSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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